molecular formula C22H15ClN2O4S B2992685 7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886164-19-8

7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2992685
CAS No.: 886164-19-8
M. Wt: 438.88
InChI Key: HKWMSNHEDDEFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15ClN2O4S and its molecular weight is 438.88. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives are known to interact with a variety of biological targets. They have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its targets. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways. For instance, thiamine, a compound that naturally contains a thiazole ring, helps the body release energy from carbohydrates during metabolism. It also aids in the normal functioning of the nervous system by playing a role in the synthesis of neurotransmitters, such as acetylcholine .

Result of Action

The molecular and cellular effects of thiazole derivatives can vary greatly depending on the specific compound and its targets. For example, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of thiazole derivatives. For instance, the introduction of a methoxy group to the benzothiazole ring in a similar compound improved its solubility in a lotion base .

Properties

IUPAC Name

7-chloro-1-(4-methoxyphenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4S/c1-11-9-16-14(10-15(11)23)19(26)17-18(12-3-5-13(28-2)6-4-12)25(21(27)20(17)29-16)22-24-7-8-30-22/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWMSNHEDDEFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)OC)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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